N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is an intriguing chemical compound with potential applications across various scientific fields. This compound combines the tetrahydroquinoline scaffold with an ethanesulfonyl group and a methoxybenzamide moiety, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multi-step organic synthesis. A possible route includes:
Starting with the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
Introduction of an ethanesulfonyl group through sulfonylation reactions.
Coupling the sulfonylated intermediate with 2-methoxybenzamide using amide bond formation reactions.
Industrial Production Methods: Industrial-scale production may employ optimized versions of the lab-scale synthesis, focusing on cost-efficiency, yield maximization, and environmentally friendly practices. Catalysts, solvent choices, and reaction conditions are tailored for large-scale operations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly affecting the tetrahydroquinoline moiety.
Reduction: Reduction reactions could modify the sulfonyl group or potentially reduce double bonds within the structure.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur on the benzamide and tetrahydroquinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation.
Substitution: Conditions vary; common reagents include halogenating agents for electrophilic substitution or strong bases/nucleophiles for nucleophilic substitution.
Major Products Formed: Reactions can yield oxidized, reduced, or substituted derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide shows potential in:
Chemistry: Useful as a building block in organic synthesis.
Biology: May act as a bioactive molecule influencing cellular processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anti-cancer agents.
Industry: Could be utilized in developing materials with specific functional properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. Specific mechanisms could involve:
Molecular Targets: Interaction with enzymes or receptors, altering their function.
Pathways: Modulation of signal transduction pathways, impacting cellular responses.
Comparison with Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is compared with other quinoline derivatives, such as:
N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide
N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide: These compounds share structural similarities but differ in their substituent groups, which can influence their chemical and biological properties
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-6-7-14-10-11-15(13-17(14)21)20-19(22)16-8-4-5-9-18(16)25-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMNGZBFQYNWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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